molecular formula C13H19BrClNO B1441164 2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219967-77-7

2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441164
CAS No.: 1219967-77-7
M. Wt: 320.65 g/mol
InChI Key: AOKZENZYNYILFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H19BrClNO . It has a molecular weight of 320.65 g/mol . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a bromophenoxy group . The exact 3D structure would require more specific analysis tools.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 320.65 g/mol . The compound is recommended to be stored in a dry room temperature environment .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis for Metabolic Studies : The synthesis of neuroleptic agents related to piperidine derivatives, like 2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride, is significant for metabolic studies. For instance, the synthesis of 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C] - butyrophenone, a neuroleptic agent, was achieved for use in metabolic studies, highlighting the importance of these compounds in pharmaceutical research (Nakatsuka, Kawahara, & Yoshitake, 1981).

  • Cytotoxic and Anticancer Agents : Piperidine derivatives have shown potential as cytotoxic and anticancer agents. The syntheses of related compounds, such as 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, have displayed significant cytotoxicity toward various cells, indicating their potential in cancer treatment (Dimmock et al., 1998).

  • Antimicrobial Activities : Novel synthesis methods, such as the one for (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, have been explored for antimicrobial activities. Such compounds have shown moderate activities against various microbes, suggesting their potential in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).

Synthesis and Chemical Properties

  • Novel Synthesis Techniques : The synthesis of piperidine derivatives, including those similar to this compound, often involves novel techniques. For instance, the synthesis of 2,6-diaryl-3-methyl-4-piperidone derivatives showcases the use of Mannich reaction, which is crucial in exploring the chemical properties of such compounds (Rameshkumar et al., 2003).

  • Vasodilation Properties : Piperidine derivatives are also explored for their potential vasodilation properties. The synthesis of new 3-pyridinecarboxylates with potential vasodilation properties is an example of the diverse applications of these compounds in medicinal chemistry (Girgis et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It’s important to handle “2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride” with appropriate safety measures.

Properties

IUPAC Name

2-[2-(3-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-11-4-3-6-13(10-11)16-9-7-12-5-1-2-8-15-12;/h3-4,6,10,12,15H,1-2,5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKZENZYNYILFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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